molecular formula C12H16O4 B8300554 Ethyl (1-hydroxy-2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-yl)acetate

Ethyl (1-hydroxy-2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-yl)acetate

Cat. No. B8300554
M. Wt: 224.25 g/mol
InChI Key: GFQVJFOUUSEOGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (1-hydroxy-2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-yl)acetate is a useful research compound. Its molecular formula is C12H16O4 and its molecular weight is 224.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl (1-hydroxy-2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (1-hydroxy-2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl (1-hydroxy-2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-yl)acetate

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

ethyl 2-(1-hydroxy-2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-yl)acetate

InChI

InChI=1S/C12H16O4/c1-4-16-11(14)7-12(15)6-8(2)10(13)5-9(12)3/h5-6,15H,4,7H2,1-3H3

InChI Key

GFQVJFOUUSEOGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(C=C(C(=O)C=C1C)C)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under nitrogen atmosphere, 6 mL of THF was added to 1.22 g (2 mmol, 0.6 equivalent) of (BrZnCH2COOEt.THF)2. Under argon atmosphere, a solution of 0.45 g (3.33 mmol) of 2,5-dimethyl-p-benzoquinone in 3 mL of THF was added dropwise while stirring at. 0˜5° C. The mixture was stirred at 20˜25° C. for 1 hour. 5 mL of 1N hydrochloric acid was added dropwise at 20° C. or lower, followed by dilution with 25 mL of ethyl acetate. Then, the layers were separated. The organic layer was washed successively with 5 mL (×2) of 1N hydrochloric acid, 5 mL of water, 5 mL (×2) of an aqueous saturated sodium bicarbonate solution, and 5 mL (×2) of an aqueous saturated sodium chloride solution. After washing, the organic layer was dried with anhydrous magnesium sulfate. After concentration under reduced pressure, purification with silica gel column (developing solvent; ethyl acetate/n-hexane=1/3, 1/2) afforded 0.65 g of the desired product (yield 87%).
Quantity
0.45 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
6 mL
Type
solvent
Reaction Step Four
Yield
87%

Synthesis routes and methods II

Procedure details

Under nitrogen atmosphere, 6 mL of THF was added to 1.22 g (2 mmol, 0.6 equivalent) of (BrZnCH2COOEt.THF)2. Under argon atmosphere, a solution of 0.45 g (3.33 mmol) of 2,5-dimethyl-p-benzoquinone in 3 mL of THF was added 15 dropwise while stirring at 0˜5° C. The mixture was stirred at 20˜25° C. for 1 hour. 5 mL of 1N hydrochloric acid was added dropwise at 20° C. or lower, followed by dilution with 25 mL of ethyl acetate. Then, the layers were separated. The organic layer was washed successively with 5 mL (×2) of 1N hydrochloric acid, 5 mL of water, 5 mL (×2) of an aqueous saturated sodium bicarbonate solution, and 5 mL (×2) of an aqueous saturated sodium chloride solution. After washing, the organic layer was dried with anhydrous magnesium sulfate. After concentration under reduced pressure, purification with silica gel column (developing solvent; ethyl acetate/n-hexane=1/3, 1/2) afforded 0.65 g of the desired product (yield 87%).
Quantity
0.45 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
6 mL
Type
solvent
Reaction Step Four
Yield
87%

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